Oral Bioavailability vs. Parenteral-Only Peptide Antagonists: JNJ-26076713 Enables Systemic Dosing Without Injection
JNJ-26076713 is a nonpeptide small molecule with demonstrated oral bioavailability and in vivo efficacy following oral gavage (i.g.) administration, whereas the peptide-based comparator cilengitide (c(RGDf(NMe)V)) lacks oral bioavailability and requires parenteral delivery [1]. JNJ-26076713 inhibited retinal neovascularization in the oxygen-induced retinopathy of prematurity (ROP) mouse model when administered orally at 30-120 mg/kg twice daily for 5 days, achieving statistically significant dose-dependent reduction in neovascular nuclei [2]. This property represents a fundamental differentiation from peptide antagonists which cannot be administered orally for systemic αV integrin blockade.
| Evidence Dimension | Oral bioavailability and in vivo efficacy following oral administration |
|---|---|
| Target Compound Data | Orally active; dose-dependent inhibition of retinal neovascularization at 30-120 mg/kg i.g. in ROP mouse model |
| Comparator Or Baseline | Cilengitide (c(RGDf(NMe)V)): No oral bioavailability; requires intravenous or intraperitoneal administration |
| Quantified Difference | Qualitative categorical difference (orally active vs. parenteral-only) |
| Conditions | Oxygen-induced retinopathy of prematurity (ROP) model in C57BL/6J mice; oral gavage twice daily for 5 days |
Why This Matters
Oral bioavailability eliminates the need for parenteral administration in preclinical studies, reducing animal handling stress, enabling chronic dosing paradigms, and simplifying experimental logistics.
- [1] Kapp TG, Rechenmacher F, Neubauer S, Maltsev OV, Cavalcanti-Adam EA, Zarka R, et al. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins. Sci Rep. 2017;7:39805. View Source
- [2] Santulli RJ, Kinney WA, Ghosh S, DeCorte BL, Liu L, Tuman RWA, et al. Studies with an Orally Bioavailable αV Integrin Antagonist in Animal Models of Ocular Vasculopathy: Retinal Neovascularization in Mice and Retinal Vascular Permeability in Diabetic Rats. J Pharmacol Exp Ther. 2008;324(3):894-901. View Source
